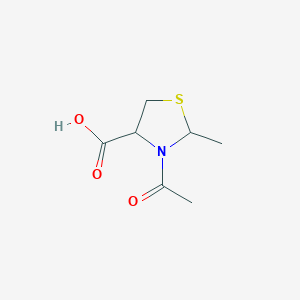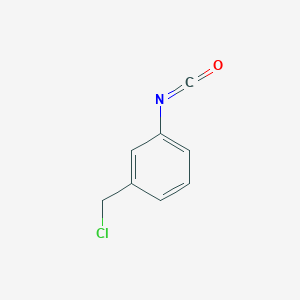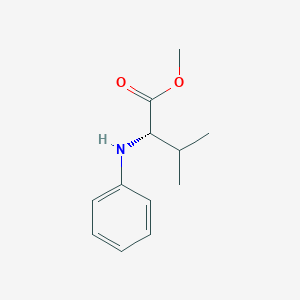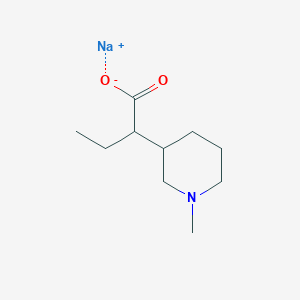
3-Acetyl-2-methylthiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-2-methylthiazolidine-4-carboxylic acid is a thiazolidine derivative, a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is known for its unique structural properties and reactivity, which make it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Acetyl-2-methylthiazolidine-4-carboxylic acid can be synthesized through the condensation reaction of cysteine and acetaldehyde. This reaction involves the formation of a thiazolidine ring via a non-enzymatic process. The reaction conditions typically include an aqueous medium and a controlled temperature to facilitate the condensation and ring formation .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing advanced techniques such as chromatography for purification and stabilization of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-2-methylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-Acetyl-2-methylthiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including its interaction with biomolecules and its effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications, including its use as a precursor for drug development and its possible effects on metabolic pathways.
Wirkmechanismus
The mechanism of action of 3-acetyl-2-methylthiazolidine-4-carboxylic acid involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various cellular pathways, including those involved in metabolism and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylthiazolidine-4-carboxylic acid: A closely related compound with similar structural features but lacking the acetyl group.
Thiazolidine-4-carboxylic acid: Another related compound with a simpler structure, lacking both the methyl and acetyl groups.
Uniqueness
3-Acetyl-2-methylthiazolidine-4-carboxylic acid is unique due to the presence of both the acetyl and methyl groups, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C7H11NO3S |
|---|---|
Molekulargewicht |
189.23 g/mol |
IUPAC-Name |
3-acetyl-2-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO3S/c1-4(9)8-5(2)12-3-6(8)7(10)11/h5-6H,3H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
KUUGWQVDHKXXKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1N(C(CS1)C(=O)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13507084.png)




![1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride](/img/structure/B13507111.png)

![6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13507120.png)

![2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride](/img/structure/B13507132.png)
